2-Formamidopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamidopentanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of pentanoic acid, where the amino group is formylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formamidopentanoic acid typically involves the formylation of an amino acid derivative. One common method is the reaction of pentanoic acid with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Formamidopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an amino group, yielding amino acid derivatives.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amino acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formamidopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Formamidopentanoic acid involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The compound can also act as a substrate or inhibitor in enzymatic reactions, modulating biochemical pathways.
Comparison with Similar Compounds
2-Formylpentanoic acid: Similar in structure but lacks the formamide group.
Pentanoic acid: The parent compound without the formylation.
2-Aminopentanoic acid: Contains an amino group instead of the formyl group.
Uniqueness: 2-Formamidopentanoic acid is unique due to the presence of both the formyl and carboxylic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. Its formyl group also provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-formamidopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
SPPVMYHDPUFDCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.